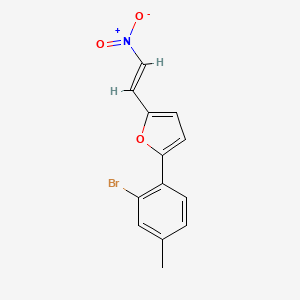![molecular formula C12H15N3O2S2 B5887539 isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5887539.png)
isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a carbamate derivative of thiadiazole and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate is not fully understood. However, it has been suggested that it acts by inhibiting enzymes involved in various metabolic pathways. For example, it has been found to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for memory and learning. It has also been found to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
Isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are important factors in the development of many diseases. Moreover, it has been found to improve cognitive function and memory, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate is its low toxicity. It has been found to be relatively safe in animal studies, which makes it a potential candidate for further studies. Moreover, it has been found to have good solubility in water, which makes it easy to administer in lab experiments. However, one of the limitations of isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate is its low stability, which makes it difficult to store for long periods of time.
Zukünftige Richtungen
There are several future directions for the study of isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate. One of the directions is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of cancer. Moreover, further studies are needed to understand the mechanism of action of isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate and its potential applications in various fields.
Synthesemethoden
Isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate has been synthesized using different methods. One of the methods involves the reaction of isobutyl isocyanate with 5-(2-thienylmethyl)-1,3,4-thiadiazole-2-thiol in the presence of a base. Another method involves the reaction of 5-(2-thienylmethyl)-1,3,4-thiadiazole-2-thiol with ethyl chloroformate followed by the reaction with isobutylamine.
Wissenschaftliche Forschungsanwendungen
Isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate has been studied for its potential applications in various fields. It has been found to have antimicrobial, antifungal, and antiviral activities. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Moreover, isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate has been found to have anti-inflammatory and antioxidant properties.
Eigenschaften
IUPAC Name |
2-methylpropyl N-[5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c1-8(2)7-17-12(16)13-11-15-14-10(19-11)6-9-4-3-5-18-9/h3-5,8H,6-7H2,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVRUBIQSXFWEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NC1=NN=C(S1)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylpropyl N-[5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-yl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5887464.png)



![2-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoic acid](/img/structure/B5887513.png)
![2-{[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5887526.png)

![1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5887533.png)

![3-[2-(2,3-dichlorophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5887541.png)
![N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5887547.png)
![4-({[5-(4-bromo-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5887549.png)
![ethyl 5-{[(diethylamino)carbonyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5887552.png)